Butylmagnesium chloride

Catalog No.
S598384
CAS No.
693-04-9
M.F
C4H9ClMg
M. Wt
116.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butylmagnesium chloride

CAS Number

693-04-9

Product Name

Butylmagnesium chloride

IUPAC Name

magnesium;butane;chloride

Molecular Formula

C4H9ClMg

Molecular Weight

116.87 g/mol

InChI

InChI=1S/C4H9.ClH.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1

InChI Key

QUXHCILOWRXCEO-UHFFFAOYSA-M

SMILES

CCC[CH2-].[Mg+2].[Cl-]

Synonyms

BuMgCl, butylmagnesium chloride

Canonical SMILES

CCC[CH2-].[Mg+2].[Cl-]

Grignard Reactions:

  • BuMgCl acts as a nucleophile, meaning it donates an electron pair to form a new chemical bond.
  • In Grignard reactions, BuMgCl reacts with various carbonyl compounds (such as aldehydes, ketones, and esters) to form new carbon-carbon bonds.
  • This ability allows researchers to synthesize complex organic molecules with specific functionalities, which are crucial for various applications in drug discovery, materials science, and other fields. [Source: Chemistry LibreTexts, "Grignard Reactions"()]

Preparation of Other Organometallic Reagents:

  • BuMgCl can be used as a starting material for the preparation of other organometallic reagents, which are also valuable tools in organic synthesis.
  • For example, BuMgCl can react with n-butyllithium (n-BuLi) to form lithium tributylmagnesate complex (n-Bu3MgLi).
  • This complex can then be used in various reactions, such as Negishi coupling and Kumada-Corriu coupling, for the formation of carbon-carbon bonds. [Source: Royal Society of Chemistry, "Organometallic chemistry"()]

Butylmagnesium chloride is an organomagnesium compound with the chemical formula C4_4H9_9ClMg. It is classified as a Grignard reagent, which are highly reactive organometallic compounds crucial in organic synthesis. This compound is typically encountered as a colorless to light yellow solution in solvents like tetrahydrofuran. Butylmagnesium chloride is notable for its flammability and corrosiveness, necessitating careful handling in laboratory settings .

BuMgCl reacts through a nucleophilic addition mechanism. The partially negative carbon of the butyl group attacks the electrophilic carbon atom of the carbonyl group, forming a new carbon-carbon bond. The remaining Mg-Cl moiety reacts with the solvent (ether) to yield the final product.

BuMgCl is a flammable and air-sensitive compound. It reacts violently with water, releasing flammable hydrogen gas and corrosive magnesium hydroxide [].

  • Hazards: Fire, explosion, skin and eye irritation [].
  • Safety Precautions: Handle under inert atmosphere (e.g., nitrogen) and with appropriate personal protective equipment (PPE) including gloves, goggles, and a fume hood [].
Due to its nucleophilic nature. Key reactions include:

  • Nucleophilic Addition: It reacts with carbonyl compounds, such as ketones and aldehydes, to form alcohols. For instance, the reaction with ethyl oxalate results in the formation of butylated products .
  • Redox Reactions: When reacting with compounds like 1,4-dinitrobenzene, butylmagnesium chloride can lead to redox processes or ring-alkylated products, showcasing its versatility in organic transformations .
  • Addition to Aromatic Compounds: It can also add to aromatic systems, such as anthraquinone, yielding complex products like 3,10-di-t-butyl-10-hydroxyanthrone .

While butylmagnesium chloride itself does not have direct biological applications or activities reported in literature, its derivatives may exhibit interesting biological properties. Organomagnesium compounds are often studied for their potential roles in drug synthesis and development, particularly in creating complex organic molecules that may have therapeutic effects.

Butylmagnesium chloride can be synthesized through several methods:

  • Direct Reaction: A common method involves the reaction of magnesium metal with n-butyl chloride in an anhydrous solvent such as diethyl ether or tetrahydrofuran. This method typically requires activation of magnesium (e.g., using iodine) to facilitate the reaction .
  • Alternative Routes: Other synthetic approaches may involve generating butylmagnesium from magnesium chloride and butyllithium in a multi-step process .
  • Solvent-Free Methods: Some studies have explored solvent-free synthesis routes that enhance efficiency and reduce waste.

Butylmagnesium chloride is primarily used in organic synthesis as a reagent for:

  • Synthesis of Alcohols: It is widely employed to convert carbonyl compounds into alcohols.
  • Formation of Carbon-Carbon Bonds: The compound is crucial for constructing complex organic frameworks through nucleophilic addition reactions.
  • Preparation of Organometallic Intermediates: It serves as a precursor for various organometallic compounds utilized in further synthetic applications.

Several similar compounds exist within the realm of Grignard reagents and organomagnesium chemistry. Below is a comparison highlighting the uniqueness of butylmagnesium chloride:

CompoundFormulaUnique Features
Butylmagnesium chlorideC4_4H9_9ClMgVersatile nucleophile; reacts with carbonyls and aromatics
Ethylmagnesium bromideC2_2H5_5BrMgLess sterically hindered; reacts similarly but with different selectivity
Isobutylmagnesium chlorideC4_4H9_9ClMgMore sterically hindered; shows different reactivity patterns
Phenylmagnesium bromideC6_6H5_5BrMgAromatic character allows for unique electrophilic substitution reactions

Butylmagnesium chloride stands out due to its balance between reactivity and steric hindrance, making it suitable for a wide range of synthetic applications while maintaining stability under controlled conditions.

Physical Description

Liquid

GHS Hazard Statements

Aggregated GHS information provided by 163 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (22.09%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (97.55%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (51.53%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

693-04-9

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Plastic material and resin manufacturing
Magnesium, butylchloro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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